7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound characterized by the molecular formula . This compound features a fused ring system that incorporates both an imidazole and a pyridine ring, making it notable for various scientific applications. Its unique structure lends itself to potential biological activities, including antimicrobial and anticancer properties, which are currently under investigation in various research contexts .
This compound is classified within the broader category of imidazo[4,5-c]pyridine derivatives, which have been studied extensively for their pharmacological potential. The synthesis of 7-methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions .
The synthesis of 7-methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one can be achieved through several methods. A common approach involves the reaction of 2-aminopyridine with a methoxy-substituted aldehyde or ketone in the presence of a cyclizing agent such as ammonium acetate. This reaction is generally carried out under controlled temperature and solvent conditions to optimize yield .
In industrial settings, similar synthetic routes are employed but on a larger scale. Techniques such as continuous flow reactors can enhance both yield and purity. The application of green chemistry principles—like the use of environmentally benign solvents—can also improve the sustainability of the production process .
The molecular structure of 7-methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one consists of:
The compound's InChI code is 1S/C7H7N3O2/c1-12-5-3-8-2-4-6(5)10-7(11)9-4/h2-3H,1H3,(H2,9,10) .
7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one can undergo various chemical reactions:
For oxidation reactions, hydrogen peroxide or m-chloroperbenzoic acid are commonly used. Reduction typically employs sodium borohydride or lithium aluminum hydride. Substitution reactions utilize halogens for electrophilic substitution or nucleophiles under suitable conditions .
The mechanism of action for 7-methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways within biological systems. It may inhibit certain enzymes or receptors, thereby modulating various biological processes. The specific molecular targets can vary based on its application in pharmacology .
The physical properties of 7-methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one include:
Chemical properties include:
Relevant data for further analysis includes:
7-Methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one has several applications in scientific research:
These applications highlight its significance in drug discovery and material science .
The ongoing research into this compound continues to reveal its potential across multiple scientific disciplines.
The 7-methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one scaffold exhibits a strategic bioisosteric relationship with endogenous purines, enabling precise targeting of ATP-binding sites in kinases. This heterocyclic system mimics the hydrogen-bonding topology of adenine, with the methoxy group at C7 and the lactam moiety at position 2 serving as critical recognition elements. The nitrogen-rich framework (molecular formula: C₇H₇N₃O₂) forms a planar configuration that facilitates π-stacking interactions within hydrophobic kinase domains, while the lactam group provides two hydrogen-bond acceptors analogous to N1 and N7 of purines [3] [6]. This molecular mimicry underpins its kinase inhibitory potency, as confirmed by crystallographic studies of analogous compounds bound to Src family kinases (SFKs) [2].
Table 1: Structural and Physicochemical Comparison with Purine
Parameter | Purine | 7-Methoxy-imidazo[4,5-c]pyridin-2-one | Significance |
---|---|---|---|
Hydrogen Bond Acceptors | 3 | 3 | ATP-binding site complementarity |
logP (Calculated) | -0.54 | 0.36* | Enhanced membrane permeability |
Aromatic System | Bicyclic | Bicyclic | π-Stacking capability |
pKa (Lactam/Imidazole) | N/A | ~21.55 / ~7.35 | Tunable ionization at physiological pH |
*Experimental logP from [3]
The compound’s moderate lipophilicity (consensus logP = 0.36) enhances cellular penetration compared to polar purine nucleosides, while retaining water solubility (logS = -1.02 to -0.31) compatible with physiological environments [3]. This balance enables efficient engagement with intracellular kinase targets, as demonstrated by submicromolar IC₅₀ values against SFKs in biochemical assays of structurally similar derivatives [2].
The therapeutic exploration of imidazo[4,5-c]pyridin-2-ones evolved from early non-selective kinase inhibitors to sophisticated anticancer agents. Initial efforts focused on PP2 (pyrazolo[3,4-d]pyrimidine), a potent SFK inhibitor limited by poor blood-brain barrier (BBB) penetration [2]. This spurred interest in imidazo[4,5-c]pyridin-2-ones as brain-penetrant alternatives, leading to compound 1s (WO2019057757A1), which exhibited nanomolar inhibition of Src (IC₅₀ = 0.022 µM) and Fyn kinases while showing enhanced CNS drug-like properties [2] [6]. The structural progression highlights key innovations:
Table 2: Evolution of Key Imidazo[4,5-c]pyridin-2-one Derivatives
Compound | Structural Feature | Kinase Inhibition (IC₅₀) | Cellular Activity | Reference |
---|---|---|---|---|
PP2 (Lead) | Pyrazolo[3,4-d]pyrimidine | Src: 0.005 µM | Glioblastoma IC₅₀: 1.2–4.3 µM | [2] |
1d | Cyclopentylamine at C6 | Src: 0.18 µM | U87 MG proliferation: 8.7 µM | [2] |
1e | Cyclohexylamine at C6 | Fyn: 0.09 µM | U251 proliferation: 9.4 µM | [2] |
1s | Optimized C6 heterocycle | Src: 0.022 µM; Fyn: 0.046 µM | U87-EGFRvIII IC₅₀: 2.1 µM | [2] |
Critical milestones include:
The 7-methoxy group confers strategic advantages in drug design:
Electronic and Steric Optimization
Physicochemical Profiling
Table 3: Impact of Methoxy vs. Unsubstituted Analog
Property | 7-Methoxy Derivative | Unsubstituted Core | Change | Biological Consequence |
---|---|---|---|---|
logP | 1.42 | 0.36 | +106% | Improved membrane permeability |
Water Solubility (logS) | -1.15 | -1.02 | -13% | Maintained solubility in assays |
H-Bond Acceptors | 6 | 5 | +1 | No disruption of target binding |
Rotatable Bonds | 6 | 4 | +2 | Tunable pharmacokinetics |
Key benefits include:
ConclusionThe 7-methoxy-1,3-dihydro-imidazo[4,5-c]pyridin-2-one represents a rationally optimized scaffold that merges purine-mimetic kinase inhibition with enhanced drug-like properties. Its development trajectory illustrates the power of structural bioisosterism in advancing targeted cancer therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9